Cas no 42015-38-3 (2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE)
42015-38-3 structure
Product Name:2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE
Numero CAS:42015-38-3
MF:C12H14N2O3
MW:234.251163005829
CID:825841
PubChem ID:14298609
Update Time:2025-04-19
2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE
- 2-(2’,3’,4’-Trihydroxybutyl)quinoxaline
- 4-quinoxalin-2-ylbutane-1,2,3-triol
- 42015-38-3
- 4-(Quinoxalin-2-yl)butane-1,2,3-triol
- CS-0119605
- 4-(2-QUINOXALINYL)-1,2,3-BUTANETRIOL
- CHEBI:183986
- HY-N7427
- AKOS030255423
- DTXSID50558662
- DB-226459
- 2-(2,3,4-Trihydroxybutyl)quinoxaline
-
- Inchi: 1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2
- Chiave InChI: KFKHJQAEESRVHL-UHFFFAOYSA-N
- Sorrisi: OC(CC1C=NC2C=CC=CC=2N=1)C(CO)O
Proprietà calcolate
- Massa esatta: 234.10000
- Massa monoisotopica: 234.10044231g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.4
- Superficie polare topologica: 86.5Ų
Proprietà sperimentali
- Punto di fusione: 108-109°C
- PSA: 86.47000
- LogP: -0.11360
2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-208918-10mg |
2-(2',3',4'-Trihydroxybutyl)quinoxaline, |
42015-38-3 | 10mg |
¥2708.00 | 2023-09-05 | ||
| ChemScence | CS-0119605-1mg |
2-(2',3',4'-Trihydroxybutyl)quinoxaline |
42015-38-3 | 1mg |
$130.0 | 2022-04-27 | ||
| ChemScence | CS-0119605-5mg |
2-(2',3',4'-Trihydroxybutyl)quinoxaline |
42015-38-3 | 5mg |
$380.0 | 2022-04-27 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208918-10 mg |
2-(2',3',4'-Trihydroxybutyl)quinoxaline, |
42015-38-3 | 10mg |
¥2,708.00 | 2023-07-11 |
2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE Letteratura correlata
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
42015-38-3 (2-(2',3',4'-TRIHYDROXYBUTYL)QUINOXALINE) Prodotti correlati
- 157231-41-9(4-Benzogquinoxalin-2-yl-1,2R,3S-Butanetriol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso